molecular formula C18H19N3O3 B2733178 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 448912-81-0

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B2733178
CAS No.: 448912-81-0
M. Wt: 325.368
InChI Key: UNNUSURRSNCNDS-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:

    Amidation: The nitrobenzene derivative is then reacted with 4-(piperidin-1-yl)aniline to form the desired benzamide compound. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF (dimethylformamide).

    Oxidation: m-Chloroperbenzoic acid, dichloromethane as solvent.

Major Products

    Reduction: 3-amino-N-[4-(piperidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperidine ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-[4-(morpholin-1-yl)phenyl]benzamide: Similar structure but with a morpholine ring instead of piperidine.

    4-ethoxy-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide: Contains an ethoxy group on the benzene ring.

Uniqueness

3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide is unique due to its specific combination of a nitro group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-5-4-6-17(13-14)21(23)24)19-15-7-9-16(10-8-15)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNUSURRSNCNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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